molecular formula C15H27N5O2 B2886064 tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate CAS No. 2287285-13-4

tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate

Cat. No.: B2886064
CAS No.: 2287285-13-4
M. Wt: 309.414
InChI Key: VHXMWVLYFODZNC-UHFFFAOYSA-N
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Description

tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an aminoethyl group and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Introduction of the Methylimidazole Moiety: The methylimidazole group can be introduced via a nucleophilic substitution reaction using 1-methylimidazole and an appropriate leaving group on the piperazine ring.

    Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a reductive amination reaction involving an aldehyde or ketone precursor.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the imidazole ring or the piperazine ring, potentially leading to hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the imidazole ring could produce a fully saturated piperazine derivative.

Scientific Research Applications

tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.

    Industrial Applications: It may serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The aminoethyl group can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The imidazole ring may also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Lacks the methylimidazole moiety, which may reduce its binding affinity to certain targets.

    4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate: Lacks the tert-butyl protecting group, potentially affecting its stability and solubility.

Uniqueness

tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is unique due to the presence of both the aminoethyl and methylimidazole groups, which confer specific binding properties and biological activity. The tert-butyl protecting group also enhances its stability and solubility, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)20-10-9-19(7-5-16)12(11-20)13-17-6-8-18(13)4/h6,8,12H,5,7,9-11,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXMWVLYFODZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=NC=CN2C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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